N-[2-(allyloxy)phenyl]-4-methylbenzamide
Description
N-[2-(Allyloxy)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 2-(allyloxy)phenyl group via an amide bond.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-methyl-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-3-12-20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,18,19) |
InChI Key |
NVYUGGWGZHWEGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Compound 7–16 () :
These hybrid molecules incorporate a 4-methylbenzamide fragment linked to substituted purines. For example, N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (compound 7–9, 13, 15) targets kinases such as PDGFRα, Abl, and BRAF. Molecular docking studies reveal their ATP-competitive binding mode, mimicking type 2 SMKIs (second-generation kinase inhibitors). Key differences from N-[2-(allyloxy)phenyl]-4-methylbenzamide include:
- Substituents : Trifluoromethyl groups enhance lipophilicity and target affinity.
- Linker : Flexible purine-based linkers enable broader kinase selectivity.
Table 1: Kinase-Targeting Benzamide Derivatives
HDAC Inhibitors with 4-Methylbenzamide Moieties
Compounds 109 and 136 (): These HDAC inhibitors feature a 4-methylbenzamide core with hexyl linkers to aminophenyl groups. Key comparisons:
- Selectivity : Compound 109 shows 6-fold selectivity for HDAC1 over HDAC3, while 136 has 3-fold selectivity.
- Kinetics : Both exhibit slow-on/slow-off inhibition, a trait shared with other benzamide-based HDAC inhibitors.
N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide () :
A structurally similar compound with a methoxy substituent instead of methyl. It inhibits C. albicans biofilm formation, highlighting the role of allyloxy groups in antimicrobial activity .
Table 2: HDAC and Antimicrobial Benzamide Derivatives
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